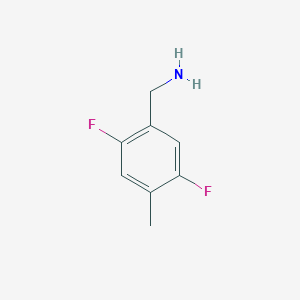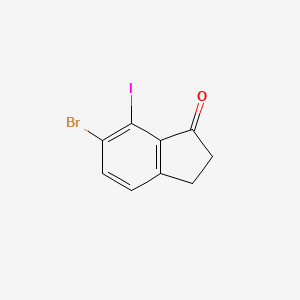
1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- is a compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- can be achieved through several synthetic routes. One common method involves the bromination and iodination of 2,3-dihydro-1H-inden-1-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ketone group in the indenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms in the structure can enhance its binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Contains different halogen atoms, leading to variations in reactivity and applications.
2-(6-Bromo-5-fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A structurally related compound with different functional groups, affecting its chemical behavior and uses.
The uniqueness of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H6BrIO |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
6-bromo-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |
InChI Key |
HIDZVXFDUUNCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)
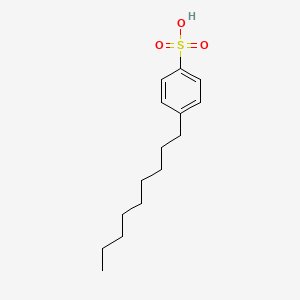
![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
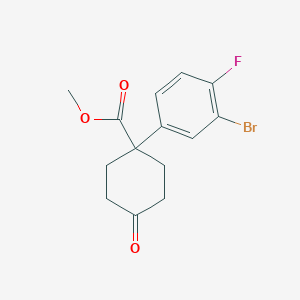
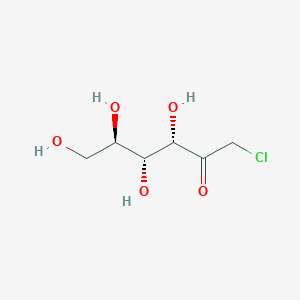
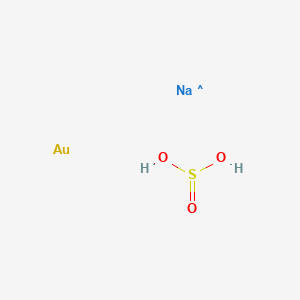
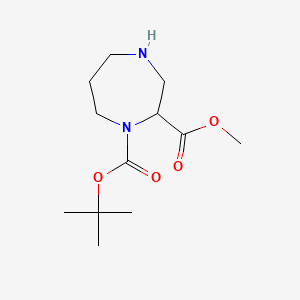
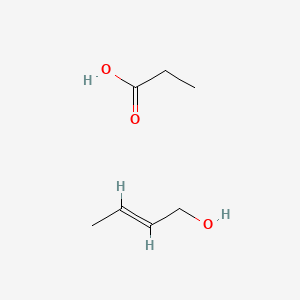
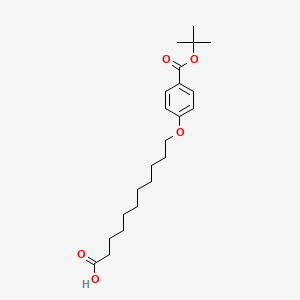
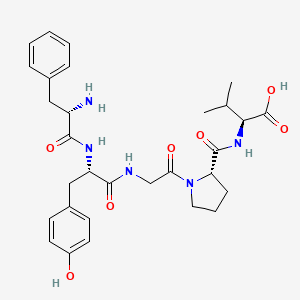
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)
